(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one
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Overview
Description
The compound “(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one” is a complex organic molecule characterized by multiple double bonds, hydroxyl groups, and a unique azacycloicosa structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azacycloicosa ring, introduction of hydroxyl groups, and the addition of the octa-2,4-dienyl side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the azacycloicosa ring through cyclization of linear precursors.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Alkylation: Addition of the octa-2,4-dienyl side chain through alkylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of double bonds using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions at the hydroxyl or azacycloicosa positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigation of potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for drug development.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one: Similar structure but with different functional groups or side chains.
Azacycloicosa Derivatives: Compounds with similar azacycloicosa rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the azacycloicosa ring structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H41NO3 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11-,18-12-,21-14-,22-15-,24-16-,25-23-/t26-,27-,28+/m1/s1 |
InChI Key |
SAMBOMHOYJPACQ-LQVOQCKZSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C[C@@H]1CCC/C=C(\C=C/C=C\[C@H]([C@H](/C=C(\C=C/C=C\C(=O)N1)/C)O)O)/C |
Canonical SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origin of Product |
United States |
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